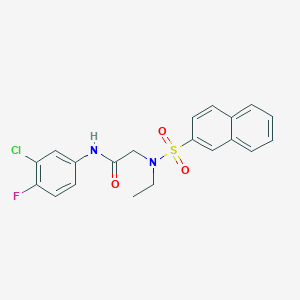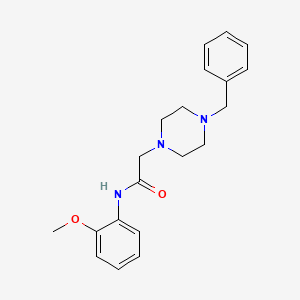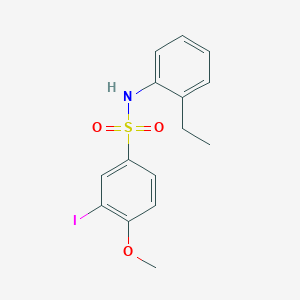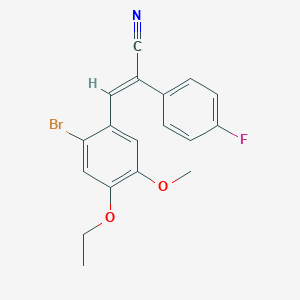![molecular formula C22H19F3N2O3 B3594402 3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3594402.png)
3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
Descripción general
Descripción
The compound “3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It contains a pyrrole ring, a phenyl ring, a trifluoromethyl group, and a propanoic acid group . Each of these groups contributes to the overall properties of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is aromatic and can participate in electrophilic aromatic substitution reactions . The carboxylic acid group can undergo reactions typical for carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic . The trifluoromethyl group could influence the compound’s lipophilicity, which could in turn affect its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
A significant area of research involving this compound relates to novel methods of synthesis. For example, Reddy et al. (2014) achieved a three-component, four-center Ugi reaction of a similar compound with aromatic aldehyde and t-butyl isocyanide to produce a class of N-tert-butyl-2-phenylacetamides in moderate to good yields (Reddy et al., 2014). Liu (2013) conducted a study involving the condensation of ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate, leading to the synthesis of novel imidazo[1,2-a]pyrimidine compounds (Liu, 2013).
Applications in Medicinal Chemistry
Ghashang et al. (2013) described a solvent-free condensation method for synthesizing a series of derivatives with potential antimicrobial activity. This method emphasized high yields, cleaner reactions, and greener conditions, highlighting the relevance of this compound in the development of new pharmaceuticals (Ghashang et al., 2013).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) investigated the polymorphic forms of a similar compound, emphasizing the challenges in analytical and physical characterization. This research is crucial in understanding the stability and formulation of pharmaceuticals (Vogt et al., 2013).
Advanced Heterocyclic Chemistry
Research has also focused on the formation of complex heterocyclic structures. Dmitriev et al. (2015) synthesized spiro heterocyclic derivatives from 1H-pyrrole-2,3-diones with malononitrile and pyrazolones, contributing to the expanding field of heterocyclic chemistry (Dmitriev et al., 2015).
Explorations in Molecular Structure and Bonding
The study of hydrogen bonding in related compounds was conducted by Dobbin et al. (1993), who synthesized a series of acids and analyzed their hydrogen bonding through NMR spectroscopy and X-ray crystallography. This research offers insights into the structural and electronic properties of similar compounds (Dobbin et al., 1993).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-5-phenylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c23-22(24,25)16-7-4-8-17(13-16)26-20(28)14-27-18(10-12-21(29)30)9-11-19(27)15-5-2-1-3-6-15/h1-9,11,13H,10,12,14H2,(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOFQVGKXRFOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE](/img/structure/B3594333.png)
![5-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3594346.png)
![N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3594347.png)



![N-(3-chloro-4-methoxyphenyl)-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3594372.png)
![4-(4-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]-6-(trifluoromethyl)pyrimidine](/img/structure/B3594373.png)
![(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(3,4-DICHLOROPHENYL)METHANIMINE](/img/structure/B3594381.png)


![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3594425.png)
amino]benzoyl}amino)benzoate](/img/structure/B3594428.png)
![2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B3594429.png)
